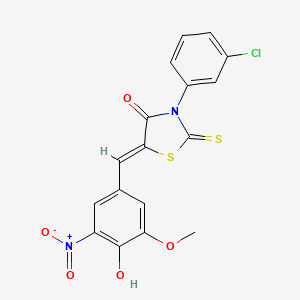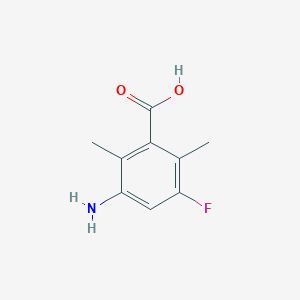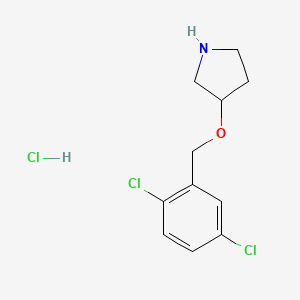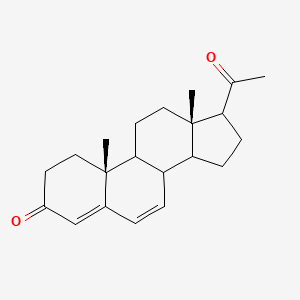
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,6-diene-3,20-dione typically involves the use of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material. This compound undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione. Subsequently, this intermediate is rearranged under alkaline conditions to produce Pregna-4,6-diene-3,20-dione .
Industrial Production Methods
Industrial production of Pregna-4,6-diene-3,20-dione follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
Pregna-4,6-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids and other complex molecules.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the development of pharmaceuticals, particularly those related to hormone therapy and reproductive health.
Industry: It is used in the production of various chemical products and as a research tool in the development of new materials .
Mécanisme D'action
Pregna-4,6-diene-3,20-dione exerts its effects by interacting with progesterone receptors in the body. It regulates the growth and shedding of the uterine lining, making it useful in hormone therapy. The compound does not inhibit ovulation, which distinguishes it from other progestogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dydrogesterone: Another synthetic progestogen with similar applications but different molecular structure and properties.
Pregna-4,20-dien-3,6-dione: A related compound with similar biological activity but different chemical structure.
Uniqueness
Pregna-4,6-diene-3,20-dione is unique due to its specific chemical structure, which allows it to interact with progesterone receptors without inhibiting ovulation. This makes it particularly useful in hormone therapy and reproductive health applications .
Propriétés
Formule moléculaire |
C21H28O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(10R,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21+/m0/s1 |
Clé InChI |
JGMOKGBVKVMRFX-KKINBUFLSA-N |
SMILES isomérique |
CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)
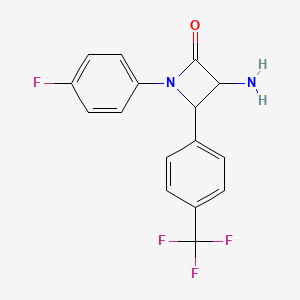
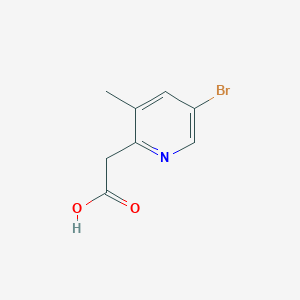
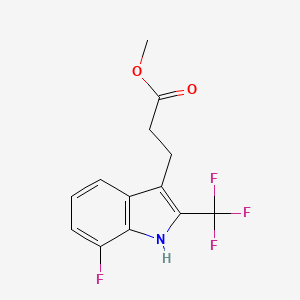
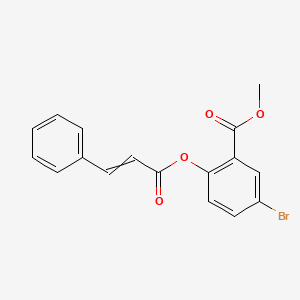
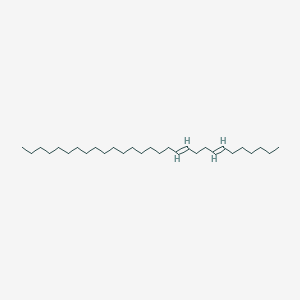
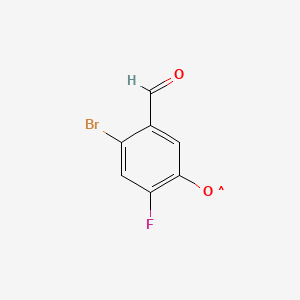
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
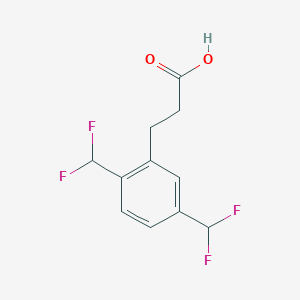
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
